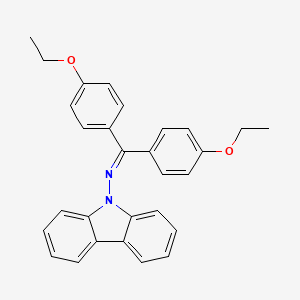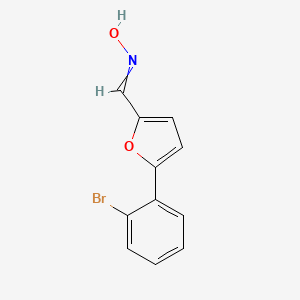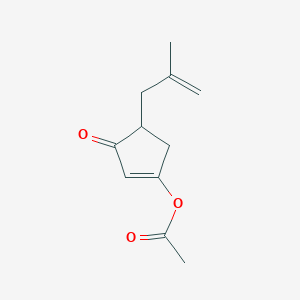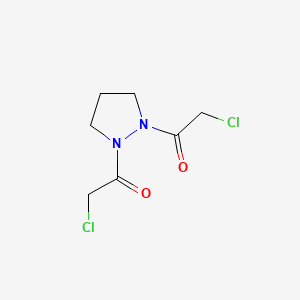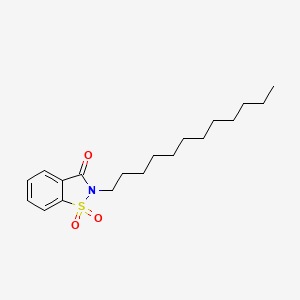
2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the reaction of dodecylamine with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sulfuric acid or hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale reactors equipped with temperature and pressure control systems are used to maintain optimal reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and lubricants.
作用機序
The mechanism of action of 2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Known for its antimicrobial properties.
2-Phenylbenzothiazole: Investigated for its anticancer activity.
2-Chlorobenzothiazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione stands out due to its long alkyl chain, which imparts unique physicochemical properties. This structural feature enhances its solubility in non-polar solvents and may improve its interaction with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
90012-37-6 |
|---|---|
分子式 |
C19H29NO3S |
分子量 |
351.5 g/mol |
IUPAC名 |
2-dodecyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C19H29NO3S/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(21)17-14-11-12-15-18(17)24(20,22)23/h11-12,14-15H,2-10,13,16H2,1H3 |
InChIキー |
QZRDHYNWULQSSS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


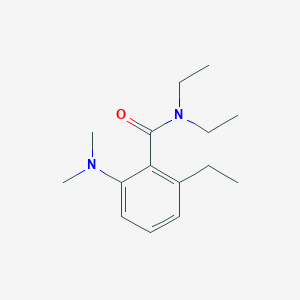
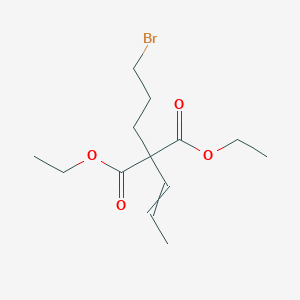
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
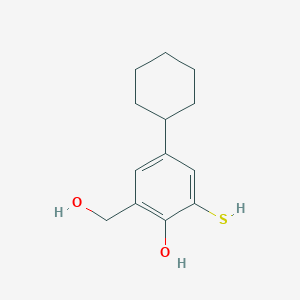

![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
